molecular formula C19H20N4O6S B2887450 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1219844-57-1

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Cat. No. B2887450
CAS RN: 1219844-57-1
M. Wt: 432.45
InChI Key: STNKAYHZSMJXJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonyl group could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole compounds, including derivatives similar to the specified chemical, are synthesized for their potential biological activities. In research conducted by Khalid et al. (2016), a series of these compounds were synthesized and tested for their enzyme inhibition properties, specifically against butyrylcholinesterase (BChE). The study also involved molecular docking studies to assess ligand-BChE binding affinity, identifying key amino acid residues for binding and stabilization in the active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial Studies

Khalid et al. (2016) also explored the antimicrobial properties of N-substituted derivatives of similar 1,3,4-oxadiazole compounds. These derivatives were tested against various Gram-negative and Gram-positive bacteria, demonstrating moderate to high antibacterial activity (Khalid et al., 2016).

Molecular Docking and Antibacterial Activity

Vankadari et al. (2013) synthesized a new series of 1,3,4-oxadiazole compounds and conducted in vitro antibacterial and antifungal activity screening. The study involved structure-based investigations using docking studies with crystal structures of oxidoreductase proteins from Escherichia coli and Candida albicans. The results highlighted significant antibacterial and moderate antifungal activities (Vankadari et al., 2013).

Anticancer Research

Murty et al. (2013) reported the synthesis of 1,3,4-oxadiazole compounds, evaluating their cytotoxicity against various human cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells. Certain compounds displayed significant cytotoxic activity, especially against skin cancer cell lines (Murty et al., 2013).

Antitubercular Activity

Fathima et al. (2021) conducted research on novel 1,3,4-oxadiazole derivatives linked with benzoxazole moieties. These compounds were assessed for their antimicrobial, antioxidant, and antitubercular activities, showcasing a wide range of activities. The study included molecular docking studies and highlighted compounds with promising docking scores and antitubercular results (Fathima et al., 2021).

Mechanism of Action

Without specific context (such as the compound being part of a drug or a catalyst), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-11-17(12(2)29-22-11)30(24,25)23-7-3-4-14(9-23)19-21-20-18(28-19)13-5-6-15-16(8-13)27-10-26-15/h5-6,8,14H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKAYHZSMJXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

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